3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of an indole moiety, an ethoxyphenyl group, and a triazolopyrazine core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to cyclization with thiosemicarbazide to yield the triazolopyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the triazolopyrazine core.
Substitution: The ethoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, reduced triazolopyrazine compounds, and various substituted derivatives with modified biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest at the G2/M phase. This inhibition prevents the phosphorylation of survivin, a protein involved in cell survival, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nortopsentin analogues: These compounds share structural similarities with 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one and exhibit similar biological activities.
Indolyl-4-azaindolyl thiazoles: These compounds also contain an indole moiety and have been studied for their antiproliferative activities.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit CDK1 and induce apoptosis makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-31-16-9-7-15(8-10-16)27-11-12-28-21(22(27)30)25-26-23(28)32-14-20(29)18-13-24-19-6-4-3-5-17(18)19/h3-13,24H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXWDZZOXIGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CNC5=CC=CC=C54)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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